molecular formula C16H26N2O B13970437 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B13970437
M. Wt: 262.39 g/mol
InChI Key: ZSGSKRZHLOQAGM-UHFFFAOYSA-N
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Description

2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine with benzyl ethyl amine and subsequent functionalizationThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanol

InChI

InChI=1S/C16H26N2O/c1-2-18(14-15-6-4-3-5-7-15)16-8-10-17(11-9-16)12-13-19/h3-7,16,19H,2,8-14H2,1H3

InChI Key

ZSGSKRZHLOQAGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CCO

Origin of Product

United States

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